N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide
Description
This carbohydrazide derivative features a pyrazole core substituted at position 5 with a 3-nitrophenyl group and a hydrazide moiety bearing a [1,1'-biphenyl]-4-yl ethylidene substituent. Its synthesis likely involves condensation of a pyrazole-3-carbohydrazide precursor with a biphenyl-containing ketone or aldehyde .
Properties
CAS No. |
302918-57-6 |
|---|---|
Molecular Formula |
C24H19N5O3 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19N5O3/c1-16(17-10-12-19(13-11-17)18-6-3-2-4-7-18)25-28-24(30)23-15-22(26-27-23)20-8-5-9-21(14-20)29(31)32/h2-15H,1H3,(H,26,27)(H,28,30)/b25-16+ |
InChI Key |
RLAZHYJGPCGRHA-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For example, the reaction between 4-biphenylcarboxaldehyde and 3-nitrophenylhydrazine in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The biphenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex molecular structure that includes a biphenyl moiety, a nitrophenyl group, and a hydrazide functional group. The synthesis typically involves multi-step reactions, including condensation reactions and cyclization processes. For instance, the synthesis of similar pyrazole derivatives has been reported using methods such as the Claisen-Schmidt condensation, which combines aldehydes and ketones to form α,β-unsaturated carbonyl compounds .
Biological Activities
2.1 Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is hypothesized to inhibit the proliferation of various cancer cell lines. Studies have shown that pyrazole derivatives can effectively target cancer cells such as those found in breast cancer (MDA-MB-231), liver cancer (HepG2), and prostate cancer .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Breast Cancer | TBD | |
| Pazopanib | Renal Cancer | 0.5 | |
| Ruxolitinib | Blood Cancer | 0.7 |
2.2 Antimicrobial Activity
Besides anticancer properties, compounds containing the pyrazole framework have also been evaluated for their antimicrobial activities. The presence of electron-withdrawing groups such as nitro groups enhances their efficacy against various bacterial strains .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of N’-(1-([1,1’-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key Observations :
- Lipophilicity : The biphenyl-ethylidene group (target) increases hydrophobicity compared to smaller aryl groups (e.g., 4-nitrobenzylidene in ), which may enhance membrane permeability .
- Stereoelectronic Profile : The biphenyl moiety’s planar structure (target) may facilitate π-π interactions in biological targets, unlike the methoxy group’s steric bulk .
Biological Activity
N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of 1-(4-biphenyl)ethanone with hydrazine derivatives. The general synthetic route involves:
- Formation of the hydrazone : Reacting 1-(4-biphenyl)ethanone with hydrazine.
- Cyclization : Introducing a nitrophenyl group to form the pyrazole ring.
- Carbohydrazide formation : Finalizing the structure by adding a carbohydrazide moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a related pyrazole derivative demonstrated potent inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .
Antifungal Activity
In vitro assays have shown that this compound exhibits antifungal properties against several phytopathogenic fungi. The compound's efficacy was evaluated using mycelial growth inhibition assays, where it displayed moderate to high activity against species such as Fusarium solani and Botrytis cinerea .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's interaction with lipid membranes may lead to increased permeability and subsequent cell death in microorganisms.
- Enzyme Inhibition : It may inhibit key enzymes involved in pathogen metabolism or inflammatory pathways, thus mitigating disease processes.
Data Summary
| Biological Activity | Efficacy Level | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate to High | Cell membrane disruption |
| Antifungal | Moderate | Mycelial growth inhibition |
| Anti-inflammatory | Significant | Inhibition of NO and TNF-α production |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Study on Antimicrobial Activity : A study demonstrated that a similar pyrazole derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics against resistant strains .
- Evaluation of Anti-inflammatory Properties : Research showed that compounds with similar structures reduced inflammation markers in animal models, suggesting a pathway for developing new anti-inflammatory drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
